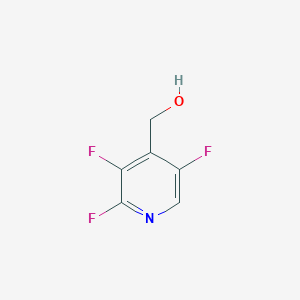

(2,3,5-Trifluoropyridin-4-yl)methanol

Description

Properties

IUPAC Name |

(2,3,5-trifluoropyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1,11H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTBMWVKJCFLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,5 Trifluoropyridin 4 Yl Methanol and Its Precursors

Routes Involving Regioselective Functionalization of Polyfluoropyridines

The construction of the (2,3,5-Trifluoropyridin-4-yl)methanol scaffold often begins with more heavily fluorinated pyridine (B92270) rings, which are then selectively functionalized and defluorinated to achieve the desired substitution pattern.

Derivatization from Pentafluoropyridine (B1199360) and Analogues

Pentafluoropyridine is a versatile and common starting material for the synthesis of various polyfluorinated pyridine derivatives. Its reactivity is characterized by a high susceptibility to nucleophilic aromatic substitution, with a well-established regioselectivity. The order of reactivity for nucleophilic attack is typically at the 4-position (para to the nitrogen atom), followed by the 2- and 6-positions (ortho), and lastly the 3- and 5-positions (meta). nih.gov This predictable reactivity allows for the controlled introduction of substituents at the 4-position.

The synthesis of 4-substituted-2,3,5,6-tetrafluoropyridines is a common strategy that serves as a foundational step. A variety of nucleophiles, including those with carbon, nitrogen, and sulfur centers, have been shown to react with pentafluoropyridine to yield the corresponding 4-substituted derivatives in good yields. nih.gov For instance, the reaction of pentafluoropyridine with malononitrile (B47326) in the presence of a base like potassium carbonate leads to the formation of 2-(perfluoropyridin-4-yl)malononitrile. nih.gov

While these reactions provide a tetrafluorinated pyridine ring, achieving the 2,3,5-trifluoro substitution pattern of the target molecule requires subsequent selective defluorination or further substitution. One documented example involves the reaction of a 4-substituted-2,3,5,6-tetrafluoropyridine with a second nucleophile. For example, the reaction of 2,3,5,6-tetrafluoro-4-(1-methyl-1H-tetrazol-5-ylthio)pyridine with an ethoxy group in hot ethanol (B145695) results in the substitution of the fluorine atom at the 2-position, yielding 2-ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine. nih.gov This demonstrates the feasibility of modifying the fluorination pattern of the pyridine ring after initial functionalization at the 4-position.

Table 1: Examples of Nucleophilic Substitution at the 4-Position of Pentafluoropyridine This table is interactive. You can sort and filter the data.

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Malononitrile | 2-(Perfluoropyridin-4-yl)malononitrile | 86 |

| Piperazine | 1,4-Bis(perfluoropyridin-4-yl)piperazine | 52 |

Targeted Introduction of Hydroxymethyl Groups at the 4-Position

The direct introduction of a hydroxymethyl group at the 4-position of a pre-existing 2,3,5-trifluoropyridine (B1273224) ring via C-H functionalization is a challenging transformation. More commonly, a precursor functional group is first installed at the 4-position, which is then converted to the desired hydroxymethyl group.

Following the derivatization of pentafluoropyridine as described above, the introduced 4-substituent can be a precursor to the hydroxymethyl group. For example, if a 4-cyano or 4-carboxy functional group is introduced, these can be subsequently reduced to the hydroxymethyl group. The synthesis of 4-trifluoromethyl-pyridine structures, such as in the case of the insecticide flonicamid, is achieved through condensation reactions in the presence of ammonia, highlighting that building the pyridine ring around a key fragment is a viable industrial strategy. researchoutreach.org

Transformations from 2,3,5-Trifluoropyridine-4-carboxaldehyde

A key intermediate in the synthesis of this compound is the corresponding aldehyde, 2,3,5-Trifluoropyridine-4-carboxaldehyde. The reduction of this aldehyde is a critical final step.

Reductive Methodologies for Aldehyde Conversion

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For fluorinated heterocyclic aldehydes, standard reducing agents are often effective. A relevant example is the synthesis of 3-fluoropyridine-2-methanol, where the precursor, 3-fluoropyridine-2-aldehyde, is reduced using sodium borohydride (B1222165). google.com This suggests that similar conditions would be applicable to the reduction of 2,3,5-Trifluoropyridine-4-carboxaldehyde.

In a typical procedure analogous to the synthesis of 3-fluoropyridine-2-methanol, the aldehyde would be dissolved in a suitable solvent like methanol (B129727). Sodium borohydride would then be added portion-wise at a controlled temperature, for instance, 0-5°C. After the addition is complete, the reaction mixture might be stirred for a period at this temperature and then allowed to warm or be heated to ensure the reaction goes to completion. google.com The reaction is then quenched, and the product is isolated through extraction and purification.

Table 2: Analogy for the Reduction of a Fluoropyridine Aldehyde This table is interactive. You can sort and filter the data.

| Starting Material | Reducing Agent | Product | Yield (%) |

|---|

Chemoselective Reduction Techniques

In more complex molecules where other reducible functional groups might be present, chemoselective reduction of the aldehyde becomes crucial. Various reagents and methods have been developed to achieve this selectivity. While specific examples for 2,3,5-Trifluoropyridine-4-carboxaldehyde are not detailed in the available literature, general principles of chemoselective reduction would apply. The choice of reducing agent and reaction conditions can be tailored to selectively reduce the aldehyde in the presence of other groups such as esters, amides, or even ketones.

Advanced Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. While specific advanced catalytic syntheses for this compound are not prominently reported, catalytic C-H functionalization represents a state-of-the-art approach for the direct introduction of functional groups into heterocyclic systems.

The direct catalytic hydroxymethylation of a C-H bond on the 2,3,5-trifluoropyridine ring at the 4-position would be an ideal and atom-economical route to the target molecule. Although not specifically documented for this compound, research into the catalytic oxidation of formaldehyde (B43269) on various substrates is an active area. nih.gov Such methodologies, if adapted for fluorinated pyridines, could offer a novel and direct pathway. The development of catalysts that can selectively activate the C-4-H bond of 2,3,5-trifluoropyridine in the presence of formaldehyde or a synthetic equivalent remains a future goal in this field. jy-chemical.com

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, are powerful tools for C-C bond formation and could be adapted for the synthesis of precursors. nih.gov For example, coupling of a suitable organosilicon reagent with a 4-halo-2,3,5-trifluoropyridine could introduce a functional group that can be subsequently converted to a hydroxymethyl group. The choice of catalyst, often a palladium complex, is crucial for the success of these reactions. researchgate.net Nickel-catalyzed cross-coupling reactions also present a viable alternative for the formation of C-C bonds in fluorinated heterocyclic systems. ciac.jl.cn

Stereocontrol Considerations in Synthetic Pathways

For the direct synthesis of this compound, which is an achiral molecule, stereocontrol is not a primary consideration. However, if the synthetic route were to involve chiral precursors or intermediates, or if the target molecule were to be further elaborated into a chiral derivative, then stereoselective synthesis would become critical. Methodologies for achieving stereocontrol in the synthesis of complex molecules often rely on chiral catalysts, auxiliaries, or reagents to influence the three-dimensional arrangement of atoms in the product. researchgate.net In the context of the reduction of a potential ketone precursor (2,3,5-trifluoropyridin-4-yl)ketone, for instance, the use of chiral reducing agents could afford an enantiomerically enriched alcohol.

Reaction Mechanism Elucidation in Synthetic Pathways

The elucidation of reaction mechanisms is fundamental to understanding and optimizing synthetic routes. For the proposed synthesis of this compound via reduction of an ester precursor, the mechanism is well-understood. The reaction with lithium aluminum hydride proceeds via nucleophilic acyl substitution. A hydride ion (H⁻) from the LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. mit.edu This is followed by the departure of the alkoxy group and a second hydride attack on the intermediate aldehyde to form the primary alcohol after an aqueous workup. nih.gov

In potential metal-catalyzed coupling reactions, the mechanisms are more complex and typically involve a catalytic cycle. For a palladium-catalyzed cross-coupling, the cycle generally includes oxidative addition of the halo-pyridine to the Pd(0) catalyst, transmetalation with the organometallic reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. researchgate.net The specific ligands on the palladium and the reaction conditions play a critical role in the efficiency and selectivity of each step in the cycle.

Table of Synthetic Precursors and Reagents

| Compound Name | Role in Synthesis |

| 2,3,5-Trifluoroisonicotinic acid | Key precursor |

| Methyl 2,3,5-trifluoroisonicotinate | Ester precursor for reduction |

| Lithium aluminum hydride (LiAlH₄) | Reducing agent |

| 4-Bromo-2,3,5-trifluoropyridine | Precursor for Grignard reagent formation |

| Formaldehyde | C1 source for hydroxymethylation |

| Palladium acetate (B1210297) (Pd(OAc)₂) | Catalyst for cross-coupling reactions |

| Nickel catalysts | Alternative for cross-coupling reactions |

| Isonicotinic acid | Starting material for isonicotinoyl chloride |

| Thionyl chloride (SOCl₂) | Reagent for acid chloride formation |

| Pentafluoropyridine | Potential starting material for precursor synthesis |

Interactive Data Table: Reduction of Isonicotinic Acid Derivatives

| Precursor | Reducing Agent | Product | Reference |

| Isonicotinic acid | LiAlH₄ | Isonicotinyl alcohol | nih.gov |

| Methyl isonicotinate | LiAlH₄ | Isonicotinyl alcohol | researchgate.net |

| Isonicotinoyl chloride | LiAlH₄ | Isonicotinyl alcohol | nih.gov |

| Ester derivative | LiAlH₄ | Primary alcohol | mit.edu |

Interactive Data Table: Metal-Catalyzed Coupling Reactions

| Reaction Type | Catalyst | Electrophile | Nucleophile | Product Type | Reference |

| Hiyama Coupling | Pd(OAc)₂/XPhos | Aryl mesylate | Arylsilane | Biaryl | nih.gov |

| Ullman Reaction | Ni/Pd | Aryl bromide | Aryl triflate | Biaryl | nih.gov |

| Negishi Coupling | Pd(0) | Alkenyl fluoride (B91410) | Organozinc | Substituted alkene | ciac.jl.cn |

| Suzuki-Miyaura | Palladium | Fluoroalkene | Arylboronic acid | Substituted alkene | ciac.jl.cn |

| Ketone Synthesis | Pd(OAc)₂/PⁿBu₃ | Phenyl trifluoroacetate | Arylboronic acid | Aryl trifluoromethyl ketone | researchgate.net |

Reactivity and Derivatization Chemistry of 2,3,5 Trifluoropyridin 4 Yl Methanol

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring System

The presence of multiple electron-withdrawing fluorine atoms, in conjunction with the inherent electron-deficient nature of the pyridine ring, makes the aromatic core of (2,3,5-Trifluoropyridin-4-yl)methanol highly activated towards nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org This reaction provides a direct, metal-free pathway to introduce a variety of functional groups onto the pyridine scaffold by displacing a fluoride (B91410) ion. nih.gov

Regioselectivity and Site-Specificity of Fluorine Displacement

In polyfluorinated pyridine systems, the position of nucleophilic attack is highly regioselective. The reactivity of the fluorine atoms is dictated by the activating effect of the ring nitrogen. Generally, the order of reactivity towards nucleophilic attack is C4 > C2 > C3. nih.gov This means the fluorine atom at the C4 position (para to the nitrogen) is the most labile, followed by the C2 (ortho) and C3 (meta) positions. wikipedia.orgnih.gov

Influence of Nucleophile Structure on Reaction Outcome

The structure and nature of the nucleophile play a critical role in the outcome of SNAr reactions with polyfluoropyridines. A wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can be employed to displace a fluorine atom. nih.govnih.gov

N-Nucleophiles: Amines are effective nucleophiles for these reactions, leading to the formation of aminopyridines. nih.gov For instance, reactions with primary and secondary amines proceed readily, often requiring only mild heating to achieve substitution. youtube.com

O-Nucleophiles: Alkoxides and phenoxides react to form the corresponding ethers. The reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes in the presence of a mild base results in selective formation of aryloxy-substituted pyridines. rsc.org

S-Nucleophiles: Thiolates are also potent nucleophiles in this context. The reaction of pentafluoropyridine with 1-methyl-tetrazole-5-thiol demonstrates the high nucleophilicity of the sulfur atom, which selectively attacks the C4 position of the pyridine ring. nih.gov

The reactivity order among different nucleophiles can be influenced by factors such as basicity, polarizability, and steric hindrance. nih.gov Competitive studies with 2,4,6-trichloro-1,3,5-triazine have shown that the reactivity of different nucleophiles can be controlled by adjusting reaction conditions like temperature and the choice of base. nih.gov

Substituent Effects on SNAr Reactivity

The existing substituents on the pyridine ring significantly modulate its reactivity towards nucleophiles. The three fluorine atoms in this compound are strongly electron-withdrawing, which deactivates the ring for electrophilic substitution but strongly activates it for nucleophilic substitution. masterorganicchemistry.com The placement of these activating groups at positions ortho and para to the leaving group stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby accelerating the reaction. masterorganicchemistry.com

Transformations of the Methanol (B129727) Functional Group

The hydroxymethyl group at the C4 position offers a secondary site for chemical modification, allowing for the synthesis of a different class of derivatives.

Oxidation Reactions to Carboxaldehydes and Carboxylic Acids

Table 1: Potential Oxidation Reactions

| Starting Material | Product | Potential Reagents |

|---|---|---|

| This compound | 2,3,5-Trifluoroisonicotinaldehyde | Pyridinium (B92312) chlorochromate (PCC), Manganese dioxide (MnO₂) |

| This compound | 2,3,5-Trifluoroisonicotinic acid | Potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄) |

Etherification and Esterification Processes

The hydroxyl group can readily undergo etherification and esterification reactions.

Etherification: This involves reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol. The synthesis of 2,3,5-Trifluoro-4-(methoxymethyl)pyridine would be a direct example of this transformation. bldpharm.com

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) yields an ester. researchgate.netresearchgate.net These reactions are typically catalyzed by an acid. researchgate.net For example, the conversion of a benzoic acid to its acid chloride, followed by reaction with an alcohol or amine, is a common method for forming esters and amides. google.com

Table 2: Potential Derivatization of the Methanol Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Etherification | Methyl iodide (CH₃I) / NaH | Methyl ether |

| Esterification | Acetic anhydride (B1165640) ((CH₃CO)₂O) / Pyridine | Acetate (B1210297) ester |

| Esterification | Benzoyl chloride (C₆H₅COCl) / Triethylamine | Benzoate ester |

Halogenation of the Hydroxymethyl Moiety

The conversion of the primary alcohol in this compound to a halomethyl group is a fundamental transformation, yielding versatile intermediates for further nucleophilic substitution reactions. The most common halogenation reactions involve chlorination and bromination.

Chlorination: The replacement of the hydroxyl group with chlorine is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂). The reaction proceeds by converting the alcohol into a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion. organic-chemistry.orgresearchgate.netnih.gov The use of a solvent like dichloromethane (B109758) is common for this type of transformation. nih.gov The reaction for this compound is expected to yield 4-(chloromethyl)-2,3,5-trifluoropyridine, a valuable building block. Given the basicity of the pyridine nitrogen, the product is often isolated as the hydrochloride salt.

Bromination: Analogous to chlorination, the synthesis of 4-(bromomethyl)-2,3,5-trifluoropyridine can be accomplished using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). These reagents are standard for converting primary alcohols to the corresponding alkyl bromides.

The table below summarizes these key halogenation reactions.

Interactive Data Table: Halogenation Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | 4-(Chloromethyl)-2,3,5-trifluoropyridine | Chlorination |

| This compound | Phosphorus Tribromide (PBr₃) | 4-(Bromomethyl)-2,3,5-trifluoropyridine | Bromination |

Electrophilic Transformations and Side-Chain Modifications

The reactivity of the trifluoropyridine system is heavily skewed away from typical aromatic electrophilic substitution due to the strong deactivating effects of the three fluorine substituents and the ring nitrogen atom. Consequently, transformations focus almost exclusively on the functionalization of the hydroxymethyl side-chain.

Key side-chain modifications include oxidation, esterification, and etherification.

Oxidation: The primary alcohol group can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions employed.

Aldehyde Synthesis: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are used to convert this compound into 2,3,5-trifluoropyridine-4-carbaldehyde (B1302958) . matrix-fine-chemicals.com This aldehyde is a critical intermediate for building more complex molecules, particularly through condensation and multi-component reactions.

Carboxylic Acid Synthesis: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), can oxidize the alcohol directly to 2,3,5-trifluoropyridine-4-carboxylic acid . Alternatively, the carboxylic acid can be obtained by the subsequent oxidation of the intermediate aldehyde.

Esterification and Etherification: Standard alcohol derivatization methods can be applied to introduce ester and ether functionalities.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or direct Fischer esterification with a carboxylic acid under acidic catalysis, yields the corresponding esters. researchgate.netbldpharm.com

Etherification: The alcohol can be converted to its alkoxide with a strong base (e.g., sodium hydride) and subsequently reacted with an alkyl halide (Williamson ether synthesis) to form ethers.

The table below details representative side-chain modification products.

Interactive Data Table: Side-Chain Modifications

| Reagent(s) | Product | Transformation |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2,3,5-Trifluoropyridine-4-carbaldehyde | Oxidation |

| Potassium Permanganate (KMnO₄) | 2,3,5-Trifluoropyridine-4-carboxylic acid | Oxidation |

| Acetyl Chloride | (2,3,5-Trifluoropyridin-4-yl)methyl acetate | Esterification |

| NaH, then Methyl Iodide | 4-(Methoxymethyl)-2,3,5-trifluoropyridine | Etherification |

Multi-Component Reactions (MCRs) Incorporating this compound

While this compound itself is not a typical substrate for multi-component reactions (MCRs), its oxidation product, 2,3,5-trifluoropyridine-4-carbaldehyde , is an ideal component for such transformations. matrix-fine-chemicals.com MCRs are powerful synthetic tools that allow the formation of complex molecules in a single step from three or more starting materials. organic-chemistry.org The electron-deficient nature of the trifluoropyridyl ring in the aldehyde enhances the electrophilicity of the carbonyl carbon, making it a highly reactive substrate for key MCRs.

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgnih.govwikipedia.org The use of 2,3,5-trifluoropyridine-4-carbaldehyde in a Passerini reaction would generate a diverse range of functionalized amide products bearing the trifluoropyridyl moiety.

Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. organic-chemistry.orgwikipedia.orgnih.gov This reaction provides rapid access to peptide-like scaffolds. Incorporating 2,3,5-trifluoropyridine-4-carbaldehyde as the aldehyde component allows for the synthesis of complex structures with significant potential for creating libraries of novel compounds.

The table below illustrates the potential of 2,3,5-trifluoropyridine-4-carbaldehyde in these powerful synthetic reactions.

Interactive Data Table: Multi-Component Reactions

| MCR Type | Key Components | Resulting Scaffold |

|---|---|---|

| Passerini Reaction | 2,3,5-Trifluoropyridine-4-carbaldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Ugi Reaction | 2,3,5-Trifluoropyridine-4-carbaldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-Amide (Peptidomimetic) |

Applications in the Construction of Advanced Organic Scaffolds

Precursor for Fluorinated Heterocyclic Systems

The structural attributes of (2,3,5-Trifluoropyridin-4-yl)methanol make it a valuable precursor for a range of fluorinated heterocyclic systems. The trifluoropyridinyl moiety can be retained or further functionalized, while the hydroxymethyl group provides a convenient handle for a variety of chemical transformations.

Synthesis of Novel Pyridine (B92270) Derivatives

The synthesis of novel pyridine derivatives from this compound can be envisioned through various synthetic routes. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing entry into a host of subsequent reactions such as imine formation, reductive amination, and amide coupling. These transformations allow for the introduction of diverse substituents at the 4-position of the trifluoropyridine ring, leading to the generation of new pyridine-containing molecules.

Furthermore, the fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, although the specific regioselectivity would be influenced by the directing effects of the existing substituents and the reaction conditions. This reactivity allows for the replacement of one or more fluorine atoms with other functional groups, further expanding the diversity of accessible pyridine derivatives. While specific examples for this compound are not extensively documented in publicly available literature, the principles of polyfluoroaromatic chemistry suggest its potential in this area. The synthesis of other fluorinated pyridine derivatives often starts from more heavily fluorinated precursors like pentafluoropyridine (B1199360), where nucleophilic substitution at the 4-position is a common strategy. organic-chemistry.orgnih.gov

Integration into Fused Ring Systems

The construction of fused heterocyclic systems is a significant area of organic synthesis, often leading to compounds with interesting biological and photophysical properties. This compound can serve as a starting material for the synthesis of such fused rings. For instance, the hydroxymethyl group and an adjacent fluorine atom could potentially participate in intramolecular cyclization reactions with a suitably functionalized tether.

One can envision a synthetic strategy where the hydroxymethyl group is first converted to a halomethyl or tosylmethyl group to enhance its reactivity as an electrophile. Subsequent reaction with a dinucleophile could lead to the formation of a new ring fused to the pyridine core. While direct examples involving this compound are scarce, related methodologies for the synthesis of fused heterocycles often involve the cyclization of functionalized precursors. organic-chemistry.org

Role in the Synthesis of Complex Molecular Architectures for Research

The development of complex and highly functionalized molecules is crucial for advancing chemical biology and materials science. Fluorinated building blocks like this compound are instrumental in the construction of these intricate structures.

Building Block for Fluoro-Containing Scaffolds

The primary role of this compound in this context is as a foundational scaffold. The trifluoropyridinyl moiety can be considered a key pharmacophore or a functional unit in a larger molecule. The introduction of this group can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The hydroxymethyl group serves as the primary point of attachment for incorporating this valuable scaffold into a larger molecular framework.

Methodologies for Incorporating Fluorinated Pyridyl Moieties into Larger Structures

The incorporation of the (2,3,5-trifluoropyridin-4-yl)methyl moiety into larger structures can be achieved through standard synthetic transformations involving the hydroxyl group. These methodologies include:

Etherification: Reaction with alkyl halides or under Mitsunobu conditions to form ether linkages.

Esterification: Acylation with carboxylic acids or their derivatives to form ester bonds.

Conversion to Halides: Transformation of the alcohol to the corresponding halide (e.g., using thionyl chloride or a phosphorus halide) to facilitate nucleophilic substitution reactions.

These well-established methods provide reliable pathways for chemists to integrate the fluorinated pyridyl unit into a wide array of complex molecules for research purposes.

Contribution to the Development of New Synthetic Pathways and Methodologies

The exploration of the reactivity of highly functionalized building blocks like this compound can lead to the discovery of new synthetic transformations and methodologies. The interplay of the electron-withdrawing fluorine atoms and the reactive hydroxymethyl group can give rise to unique chemical behavior.

Research into the reactions of this compound could uncover novel cyclization strategies, rearrangements, or functional group interconversions that are specific to this particular substitution pattern. While dedicated studies on the methodological development using this compound are not prominent, the broader field of organofluorine chemistry is continually expanding with new methods for the synthesis and functionalization of fluorinated heterocycles.

Computational and Mechanistic Investigations of 2,3,5 Trifluoropyridin 4 Yl Methanol Chemistry

Electronic Structure Analysis and Fluorine Effects

The presence of three fluorine atoms on the pyridine (B92270) ring dramatically influences the electronic distribution and, consequently, the chemical behavior of (2,3,5-Trifluoropyridin-4-yl)methanol. The high electronegativity of fluorine leads to a significant inductive (-I) effect, withdrawing electron density from the aromatic ring. This effect is expected to have a profound impact on the molecule's reactivity and spectroscopic signatures.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide insights into how the fluorine substituents modulate the reactivity of both the pyridine ring and the methanol (B129727) moiety. The electron-withdrawing nature of the fluorine atoms is anticipated to decrease the electron density on the pyridine ring, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution, particularly at the positions not occupied by fluorine.

Computational studies on similar fluorinated aromatic compounds have shown that fluorination can enhance chemical stability. nih.govemerginginvestigators.org In the case of this compound, DFT calculations would likely reveal a stabilized molecular structure due to the strong carbon-fluorine bonds. The reactivity of the hydroxymethyl group is also influenced. The electron-withdrawing effect of the trifluoropyridinyl group would make the hydroxyl proton more acidic compared to unsubstituted pyridin-4-ylmethanol. Furthermore, the carbon of the CH2OH group would be more electrophilic, potentially enhancing its reactivity towards nucleophiles. DFT calculations on related pyridine methanol derivatives have demonstrated a good correlation between theoretical findings and experimental data, supporting the use of this methodology to predict reactivity. researchgate.net

Table 1: Illustrative DFT Calculated Properties for a Fluorinated Pyridine Derivative

| Property | Calculated Value | Significance |

| Dipole Moment | ~2.5 D | Indicates significant charge separation due to fluorine atoms. |

| Electron Affinity | > 0 eV | Suggests the molecule can accept an electron to form a stable anion. |

| Ionization Potential | High | Indicates high energy is required to remove an electron, suggesting stability. |

Note: The data in this table is illustrative and based on general knowledge of fluorinated pyridines. Specific calculations for this compound are not publicly available.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability of a molecule. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. nih.gov In this compound, the fluorine atoms are expected to lower both the HOMO and LUMO energies, but the effect on the LUMO is generally more pronounced, leading to a relatively large HOMO-LUMO gap and thus, a kinetically stable molecule. FMO analysis of related pyridine methanol derivatives has been successfully used to rationalize their reactivity and stability. researchgate.net

Table 2: Illustrative FMO Analysis Data for a Fluorinated Pyridine

| Orbital | Energy (eV) | Localization | Implication for Reactivity |

| HOMO | Low | Oxygen, Nitrogen | Reduced nucleophilicity |

| LUMO | Low | Pyridine Ring (C-F bonds) | Enhanced electrophilicity of the ring |

| HOMO-LUMO Gap | Large | - | High kinetic stability |

Note: The data in this table is illustrative and based on general principles of FMO theory applied to fluorinated pyridines. Specific calculations for this compound are not publicly available.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to explore potential reaction pathways for this compound and to characterize the transition states involved. ucsb.edunumberanalytics.commit.edumit.edu This provides valuable information on reaction mechanisms and activation barriers, which are key to understanding and predicting reaction outcomes.

One important reaction of alcohols is oxidation. The oxidation of this compound to the corresponding aldehyde, (2,3,5-Trifluoropyridin-4-yl)carbaldehyde, or further to the carboxylic acid, 2,3,5-trifluoropyridine-4-carboxylic acid, can be modeled. Computational studies can help in understanding the mechanism of such oxidations, for instance, by common oxidizing agents. The calculations would involve locating the transition state for the rate-determining step, which is often the abstraction of the hydrogen from the hydroxyl group or the C-H bond of the methanol carbon. Studies on the oxidation of related sulfur-containing compounds have utilized computational methods to elucidate reaction mechanisms. researchgate.net

Another relevant reaction is nucleophilic substitution at the benzylic-like carbon of the methanol group. For instance, the conversion of the alcohol to a halide using a suitable halogenating agent could be investigated. DFT calculations can be used to model the reaction pathway, likely proceeding through an SN2 mechanism, and to calculate the activation energy barrier. ucsb.edu The electron-withdrawing trifluoropyridinyl group would likely facilitate this reaction by stabilizing the transition state.

Furthermore, nucleophilic aromatic substitution on the pyridine ring is a plausible reaction pathway. The fluorine atoms act as good leaving groups in such reactions. Computational modeling could predict the most likely site for nucleophilic attack and the associated energy barriers, providing insights into the regioselectivity of such transformations.

Table 3: Illustrative Calculated Activation Barriers for Plausible Reactions

| Reaction | Plausible Mechanism | Calculated Activation Barrier (kcal/mol) |

| Oxidation to Aldehyde | H-abstraction | 15-25 |

| Conversion to Chloride | SN2 | 20-30 |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | 25-35 |

Note: The data in this table is illustrative and based on typical activation energies for similar organic reactions. Specific calculations for this compound are not publicly available.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govkit.educheminfo.orgmedium.com These predictions can aid in the identification and characterization of new compounds and can provide a deeper understanding of the correlation between molecular structure and spectroscopic data.

NMR Spectroscopy:

The ¹H, ¹³C, and ¹⁹F NMR spectra of this compound can be predicted using DFT calculations.

¹H NMR: The proton of the hydroxyl group is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration. The two protons of the CH₂ group would likely appear as a singlet or a finely split multiplet due to coupling with the fluorine atoms on the pyridine ring. Its chemical shift would be downfield compared to unsubstituted pyridinylmethanol due to the electron-withdrawing nature of the ring. The remaining proton on the pyridine ring (at position 6) would exhibit a characteristic multiplet due to coupling with the adjacent fluorine atoms.

¹³C NMR: The carbon atoms of the pyridine ring directly bonded to fluorine will show large one-bond C-F coupling constants. rsc.orgacs.org The chemical shifts of these carbons will be significantly influenced by the fluorine atoms. The CH₂ carbon is expected to be deshielded. Computational methods can predict these chemical shifts and coupling constants with reasonable accuracy, which can be compared with experimental data for verification. magritek.comjeol.comresearchgate.net

¹⁹F NMR: The three fluorine atoms will give rise to distinct signals in the ¹⁹F NMR spectrum, with their chemical shifts and coupling patterns providing valuable structural information.

IR Spectroscopy:

The infrared spectrum can also be computationally predicted. The characteristic vibrational frequencies for the O-H stretch of the alcohol, the C-O stretch, and the various C-F and pyridine ring vibrations can be calculated. arxiv.orgchemicalbook.com The O-H stretching frequency is expected to be in the range of 3200-3600 cm⁻¹ and may be broadened due to hydrogen bonding. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. Comparing the predicted IR spectrum with an experimental one can help in confirming the structure and identifying the functional groups present in the molecule.

Table 4: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Chemical Shifts (ppm) / Frequencies (cm⁻¹) |

| ¹H NMR | H (on C6): ~8.0-8.5 (m); CH₂: ~4.5-5.0 (s or m); OH: variable (br s) |

| ¹³C NMR | C-F: ~140-160 (with large J_CF); C-H: ~145-155; C-N: ~140-150; CH₂: ~60-70 |

| IR | O-H stretch: ~3300 (broad); C-H stretch: ~2900; C-F stretch: ~1100-1300; C-O stretch: ~1050 |

Note: The data in this table is illustrative and based on typical values for similar fluorinated pyridine compounds. Specific predicted data for this compound is not publicly available.

Analytical and Spectroscopic Characterization Methods for 2,3,5 Trifluoropyridin 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural analysis of (2,3,5-Trifluoropyridin-4-yl)methanol, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic proton, the methylene protons, and the hydroxyl proton.

Aromatic Proton (H-6): The single proton on the pyridine (B92270) ring is located at the C-6 position. Its chemical shift is anticipated to be in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring and the adjacent nitrogen atom. This proton would couple to the fluorine atoms at C-5 and C-3, resulting in a complex multiplet, likely a doublet of doublets or a triplet of doublets.

Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a singlet or a doublet in the range of 4.5 to 5.0 ppm. If coupling to the hydroxyl proton occurs, the signal will be split into a doublet. Long-range coupling to the fluorine atom at C-3 or C-5 might also introduce additional splitting or broadening.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature, usually appearing between 2.0 and 5.0 ppm. In anhydrous solvents like DMSO-d₆, coupling to the adjacent methylene protons can be observed, resulting in a triplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 7.5 - 8.5 | ddd | J(H-F), J(H-F) |

| -CH₂OH | 4.5 - 5.0 | d | J(H-H) |

| -OH | 2.0 - 5.0 | t or br s | J(H-H) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected. A key feature of the spectrum is the presence of carbon-fluorine (C-F) coupling, which splits each carbon signal into a multiplet.

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of these carbons are significantly influenced by the electronegative fluorine substituents and the nitrogen atom. Carbons directly bonded to fluorine (C-2, C-3, C-5) will exhibit large one-bond coupling constants (¹JCF), appearing as doublets. Other carbons will show smaller two-bond (²JCF), three-bond (³JCF), or four-bond (⁴JCF) couplings, resulting in more complex splitting patterns (e.g., doublet of doublets, triplets).

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to resonate in the range of 55-65 ppm. It may exhibit coupling to the fluorine atoms on the ring, particularly a three-bond coupling to F-3 and F-5 (³JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 145 - 155 | d |

| C-3 | 135 - 145 | ddd |

| C-4 | 120 - 130 | t |

| C-5 | 140 - 150 | dd |

| C-6 | 115 - 125 | d |

| -CH₂OH | 55 - 65 | t |

¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. For this compound, three distinct signals are expected for the fluorine atoms at the C-2, C-3, and C-5 positions. The chemical shifts provide information about the electronic environment of each fluorine atom. Based on data from analogous tetrafluoropyridine derivatives, the chemical shifts can be estimated. nih.govnih.govresearchgate.net

F-2 (ortho to Nitrogen): Expected to appear as a doublet of doublets, coupling to F-3 and F-5.

F-3 (meta to Nitrogen): Expected to appear as a doublet of doublets, coupling to F-2 and F-5.

F-5 (meta to Nitrogen): Expected to appear as a doublet of doublets, coupling to F-2, F-3, and the H-6 proton.

The magnitude of the fluorine-fluorine coupling constants (JFF) is valuable for confirming the substitution pattern.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| F-2 | -90 to -110 | dd |

| F-3 | -130 to -150 | dd |

| F-5 | -150 to -170 | ddd |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the coupling between the -CH₂- protons and the -OH proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It would definitively link the H-6 signal to C-6 and the methylene proton signal to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show correlations from the methylene protons to C-3, C-4, and C-5, confirming the position of the hydroxymethyl group at C-4.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₆H₄F₃NO), the high-resolution mass spectrum (HRMS) would be used to confirm the exact mass and thus the molecular formula. The nominal mass is 183 g/mol .

The fragmentation pattern in electron ionization (EI) MS is expected to be influenced by the stable pyridine ring and the fluorinated substituents. The fragmentation of fluorinated aromatic compounds can be complex and may involve rearrangements and fluorine migration. Common fragmentation pathways could include:

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the ring and the methanol (B129727) group.

Loss of water (H₂O): From the molecular ion.

Loss of formaldehyde (B43269) (CH₂O): A common fragmentation for benzyl alcohols.

Loss of HF: A characteristic fragmentation for fluorinated compounds.

Ring fragmentation: Leading to smaller fluorinated ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (nominal) | Possible Fragment Identity | Fragmentation Pathway |

| 183 | [M]⁺ | Molecular Ion |

| 182 | [M-H]⁺ | Loss of a hydrogen atom |

| 165 | [M-H₂O]⁺ | Loss of water |

| 152 | [M-CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 153 | [M-CH₂O]⁺ | Loss of formaldehyde |

| 163 | [M-HF]⁺ | Loss of hydrogen fluoride (B91410) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes bonds to vibrate at specific frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1400-1650 cm⁻¹ region.

C-O Stretch: The stretching vibration of the primary alcohol C-O bond will produce a strong band around 1050 cm⁻¹.

C-F Stretch: Carbon-fluorine bonds give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of multiple C-F bonds will likely result in several strong, complex bands in this region.

Table 5: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (-CH₂) | C-H Stretch | 2850 - 2960 | Medium |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1650 | Medium to Strong |

| Primary Alcohol (-CH₂OH) | C-O Stretch | 1000 - 1085 | Strong |

| Aryl Fluoride (Ar-F) | C-F Stretch | 1000 - 1300 | Very Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details. For novel compounds such as this compound and its derivatives, single-crystal X-ray diffraction is invaluable for confirming the substitution pattern on the pyridine ring and the geometry of the hydroxymethyl group.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, from which the atomic positions can be deduced.

While a specific crystal structure for this compound is not readily found, studies on analogous pyridine derivatives highlight the type of data that can be obtained. For instance, the analysis of a related pyridylpyrazole derivative provided detailed insights into its molecular geometry, with two nearly coplanar rings. mdpi.com In another example, the crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, a derivative of perfluoropyridine, was determined to be in the monoclinic space group P21/n. nih.gov Such analyses also reveal intermolecular interactions, like hydrogen bonding, which govern the packing of molecules in the crystal lattice. nih.gov

Table 1: Representative Crystallographic Data for a Fluorinated Pyridine Derivative (Note: This table is a representative example and does not correspond to this compound)

| Parameter | Value |

| Empirical Formula | C_11_H_10_F_4_N_2_O_2 |

| Formula Weight | 278.21 |

| Crystal System | Monoclinic |

| Space Group | P2_1_/n |

| a (Å) | 8.1234 (2) |

| b (Å) | 15.6789 (4) |

| c (Å) | 9.4567 (3) |

| β (°) | 101.234 (1) |

| Volume (ų) | 1182.1 (1) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.562 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the purification and purity assessment of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. For a polar compound such as this compound, reversed-phase HPLC would be the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. fagg-afmps.beperkinelmer.combirchbiotech.comfiltrous.com

The purity of the sample can be determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak with minimal contributions from other impurities.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. Given the presence of a hydroxyl group, derivatization of this compound to a more volatile silyl ether might be necessary to achieve good peak shape and prevent thermal decomposition in the injector or column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase (usually an inert gas like helium or nitrogen) and a stationary phase coated on the inside of a long, thin capillary column. A flame ionization detector (FID) is commonly used for the detection of organic compounds. researchgate.net

Table 2: Illustrative Chromatographic Conditions for the Analysis of a Pyridine Derivative (Note: This table presents typical starting conditions and does not represent a validated method for this compound)

| Technique | Parameter | Condition |

| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water, B: Methanol | |

| Gradient | 10% B to 90% B over 20 min | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| GC | Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium | |

| Inlet Temperature | 250 °C | |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min | |

| Detector | Flame Ionization Detector (FID) |

Emerging Trends and Future Research Directions in 2,3,5 Trifluoropyridin 4 Yl Methanol Chemistry

Development of Sustainable Synthetic Routes

The drive towards "green chemistry" is profoundly influencing the synthesis of complex molecules like (2,3,5-Trifluoropyridin-4-yl)methanol. rasayanjournal.co.indovepress.com Traditional multi-step syntheses often involve hazardous reagents, stoichiometric waste, and harsh reaction conditions. dovepress.com Future research is increasingly focused on developing more sustainable and atom-economical pathways.

Key areas of development include:

Catalytic Reductions: Moving away from stoichiometric reducing agents, research is exploring catalytic hydrogenation or transfer hydrogenation of the parent carboxylic acid, 2,3,5-trifluoroisonicotinic acid, or its esters. This approach minimizes waste and often proceeds under milder conditions.

Alternative Fluorination Strategies: The classic Balz–Schiemann reaction, while effective for introducing fluorine, generates hazardous diazonium salt intermediates. dovepress.com Newer methods, such as nucleophilic aromatic substitution (SNA_r_) on activated precursors or late-stage C-H fluorination, are being investigated to improve safety and efficiency. researchgate.net For instance, the conversion of pyridine (B92270) N-oxides into 2-pyridyltrialkylammonium salts allows for fluorination under mild, metal-free conditions. acs.org

Biocatalysis: The use of enzymes to perform specific transformations offers high selectivity under environmentally benign conditions. Future research may identify or engineer enzymes capable of selectively reducing the carboxyl group of a trifluoropyridine precursor.

Solvent Minimization: The use of solvent-free reaction conditions or greener solvents like ionic liquids or water is a critical aspect of sustainable synthesis. rasayanjournal.co.inmdpi.com

Integration with Flow Chemistry and Automation in Organic Synthesis

Flow chemistry, characterized by the continuous pumping of reagents through reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govmdpi.com The integration of flow chemistry and automation is a pivotal trend for the synthesis of this compound and its derivatives. nih.gov

A modular, automated continuous flow synthesis has been successfully developed for related complex heterocyclic structures like tetrahydronaphthyridines, demonstrating the power of this approach. nih.gov Such systems can sequence multiple reaction steps, such as photoredox-catalysed reactions followed by intramolecular arylations, minimizing manual handling and improving reproducibility. nih.gov For instance, the synthesis of active pharmaceutical ingredients like Efavirenz has been achieved with significantly reduced reaction times using flow systems. thieme-connect.de This technology is particularly well-suited for handling hazardous intermediates and exothermic reactions, which are common in fluorination chemistry. mdpi.com

Future directions will likely involve:

Developing end-to-end automated flow syntheses starting from simple precursors.

Integrating in-line purification and analysis techniques for real-time optimization.

Utilizing machine learning algorithms to predict optimal reaction conditions within the flow setup.

Exploration of Novel Reaction Methodologies

The trifluoropyridine ring is electron-deficient, and the hydroxymethyl group provides a handle for various transformations. Research is actively exploring new ways to functionalize this core structure.

Recent advancements in pyridine functionalization, although not specific to this exact molecule, indicate promising future directions. acs.org These include:

Photoredox Catalysis: This method uses light to generate radical intermediates under mild conditions, enabling novel C-H functionalization and C-C bond formations that are otherwise difficult to achieve. acs.org This could be applied to further functionalize the pyridine ring or derivatize the methanol (B129727) group.

Metal-Organic Frameworks (MOFs) as Catalysts: Novel catalysts, such as functionalized MOFs, are being designed for specific organic transformations. nih.gov A mesoporous catalyst, for example, has been used for the one-pot synthesis of tetrahydropyrido[2,3-d]pyrimidines. nih.gov

C-H Bond Activation/Functionalization: Direct functionalization of C-H bonds is a highly sought-after transformation. nih.gov While the fluorine substituents deactivate the ring towards electrophilic attack, catalytic methods are emerging that could enable regioselective C-H silylation or borylation, opening new avenues for derivatization.

Expanding the Scope of Derivatization and Scaffold Construction

This compound serves as a "scaffold," a core structure upon which more complex molecules can be built. doaj.org Its derivatives are of high interest in drug discovery. The pyridine motif is a "privileged structure," frequently found in FDA-approved drugs. mdpi.com

The process of "scaffold hopping"—replacing a core molecular structure with a different one while retaining similar biological activity—is a key strategy in medicinal chemistry. niper.gov.in The trifluoropyridyl scaffold offers a unique alternative to more common phenyl or other heterocyclic rings.

Future research will focus on:

Ether and Ester Synthesis: The primary alcohol group is a versatile point for creating libraries of ether and ester derivatives, allowing for fine-tuning of properties like solubility, lipophilicity, and target binding.

Oxidation and Further Functionalization: Oxidation of the methanol to the corresponding aldehyde or carboxylic acid provides entry into a vast array of other chemical transformations, including reductive aminations, amide bond formations, and cycloadditions.

Incorporation into Complex Scaffolds: The (2,3,5-trifluoropyridin-4-yl)methyl moiety is being incorporated into larger, more complex molecular architectures to explore new chemical space. This is evident in the synthesis of diverse annulated pyridines for medicinal chemistry research. doaj.orgsemanticscholar.org This scaffold has been part of the discovery of potent inhibitors for targets like the c-KIT kinase and agonists for the thyroid hormone receptor β. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2,3,5-Trifluoropyridin-4-yl)methanol, and what methodological considerations are critical for yield optimization?

- Answer : The synthesis often involves fluorination of pyridine precursors or nucleophilic substitution on halogenated pyridines. For example, analogous fluorinated pyridine derivatives (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) are synthesized via coupling reactions using trifluoromethylating agents under inert conditions . Key considerations include:

- Reagent selection : Use of anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of intermediates.

- Temperature control : Fluorination reactions often require low temperatures (−78°C to 0°C) to suppress side reactions.

- Purification : Column chromatography with silica gel or recrystallization (e.g., ethanol/water mixtures) improves purity, as seen in thiazole derivative synthesis .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in fluorinated pyridine derivatives like this compound?

- Answer :

- ¹⁹F NMR : Distinguishes between regioisomers by analyzing chemical shifts and coupling constants (e.g., trifluoromethyl groups show distinct splitting patterns) .

- X-ray crystallography : Provides unambiguous confirmation of substituent positions, as demonstrated in studies of trifluoromethyl-pyrrolopyrimidinones . For alcohols like this compound, hydrogen bonding patterns in crystal structures can clarify hydroxyl group orientation.

Advanced Research Questions

Q. How can researchers address contradictions in reported physical properties (e.g., melting points, solubility) for fluorinated pyridine alcohols?

- Answer : Discrepancies often arise from impurities or polymorphic forms. Methodological solutions include:

- Reproducibility checks : Validate synthesis and purification protocols across labs. For instance, discrepancies in melting points (e.g., 287.5–293.5°C for 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid ) highlight the need for standardized recrystallization solvents.

- Analytical validation : Use differential scanning calorimetry (DSC) to detect polymorphs and HPLC-MS to confirm purity (>95% by area normalization) .

Q. What strategies optimize the stability of this compound under experimental conditions (e.g., catalytic reactions, acidic/basic media)?

- Answer :

- pH control : Fluorinated alcohols are prone to degradation in strong acids/bases. Buffered conditions (pH 6–8) are recommended, as seen in analogous compounds like (R)-(4-chlorophenyl)(pyridin-2-yl)methanol .

- Storage : Argon-atmosphere storage at −20°C prevents oxidation.

- Catalyst compatibility : Use palladium or copper catalysts with ligands resistant to fluorine-mediated deactivation, as employed in trifluoromethylpyridine coupling reactions .

Q. How can computational modeling guide the design of derivatives for specific applications (e.g., medicinal chemistry)?

- Answer :

- DFT calculations : Predict electronic effects of fluorine substitution on reactivity (e.g., Fukui indices for nucleophilic/electrophilic sites).

- Docking studies : Model interactions with biological targets (e.g., enzymes), leveraging structural data from X-ray studies of fluorinated heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.